molecular formula C27H27N5O3S B6564268 N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946221-77-8

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B6564268
CAS No.: 946221-77-8
M. Wt: 501.6 g/mol
InChI Key: YUUUDXWYFWMZKS-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C27H27N5O3S and its molecular weight is 501.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 501.18346091 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a biphenyl moiety, and a pyrimidine derivative with a morpholine ring. Its chemical structure can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Key Functional Groups:

  • Sulfonamide Group: Imparts antibacterial properties.
  • Morpholine Ring: Enhances solubility and bioavailability.
  • Pyrimidine Core: Provides structural diversity and biological activity.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is critical for folate synthesis in bacteria. Additionally, the compound may interact with various enzymes and receptors through hydrogen bonding and π-π stacking interactions facilitated by its aromatic rings.

Antimicrobial Properties

Studies have demonstrated that sulfonamides exhibit broad-spectrum antimicrobial activity. The compound's structural components suggest potential efficacy against various pathogens, including bacteria and fungi. For instance:

  • In vitro Studies: The compound has shown inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action: By inhibiting folate synthesis, it disrupts nucleic acid synthesis in bacteria.

Anticancer Activity

Recent research indicates that compounds with similar structures have been evaluated for anticancer properties. The following points summarize findings related to the anticancer potential of related pyrimidine derivatives:

  • Cell Line Studies: Compounds structurally related to this compound have demonstrated cytotoxicity in various cancer cell lines.
  • Mechanism of Action: These compounds may induce apoptosis through the modulation of signaling pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study conducted by Phuangsawai et al. (2022) evaluated the antimicrobial efficacy of various pyrimidine derivatives. The findings indicated that compounds with similar structural features exhibited potent activity against Plasmodium falciparum, showcasing their potential as anti-malarial agents .

Study 2: Anticancer Potential

In another investigation, the anticancer activity of phenylurea substituted pyrimidines was assessed. The study reported that certain derivatives displayed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range . This suggests that this compound may similarly exhibit promising anticancer properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
4-Bromo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamideBromine substitutionAntimicrobial
4-Fluoro-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamideFluorine substitutionAnticancer
Phenylurea PyrimidinesUrea linkageAntimalarial

Properties

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3S/c1-20-19-26(32-15-17-35-18-16-32)30-27(28-20)29-23-9-11-24(12-10-23)31-36(33,34)25-13-7-22(8-14-25)21-5-3-2-4-6-21/h2-14,19,31H,15-18H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUUDXWYFWMZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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